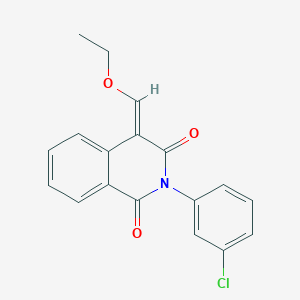

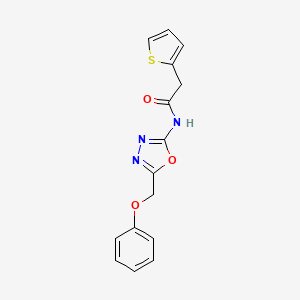

2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione" is a derivative of tetrahydroisoquinoline, a significant class of compounds with a wide range of chemical and pharmacological properties. While specific studies directly addressing this compound were not found, related research provides insights into the synthesis, structural analysis, and properties of closely related tetrahydroisoquinoline derivatives.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the Pictet-Spengler reaction, where imines react with acyl chlorides and AlCl3, followed by oxidation, to produce various substituted tetrahydroisoquinoline diones. This method has been used to prepare a new class of quinones within this structural framework (Shinkevich et al., 2011).

Molecular Structure Analysis

X-ray crystallography has been employed to elucidate the molecular structures of tetrahydroisoquinoline derivatives. These analyses reveal that the core structure can adopt different conformations depending on the substitution pattern, which significantly impacts the compound's chemical behavior and interaction potential (Shi et al., 2007).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including the Wittig reaction, which is used to introduce ethoxymethylidene groups, indicating the versatility of these compounds in synthetic chemistry (Kafka et al., 1996). Additionally, reactions with ethanolamine and isothiocyanic acid lead to molecular rearrangements and the formation of new derivatives, highlighting the reactivity of the chloroquinoline dione moiety (Klásek et al., 2020).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as crystal structure and solubility, are crucial for understanding their behavior in various environments. These characteristics are determined using techniques like X-ray diffraction and solid-state analysis, providing insight into the compound's stability and potential applications (Akkurt et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to the compound's applications. Studies on related compounds show diverse reactivity patterns, such as aerobic hydroxylation without the need for metal catalysts or reductants, indicating the potential for green chemistry applications (Yang et al., 2019).

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Tetrahydroisoquinolines One area of interest in the study of 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives involves their synthesis. Kashdan, Schwartz, and Rapoport (1982) describe improved methods for synthesizing 1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis of 2-(m-methoxyphenyl)ethylamine as a key step (Kashdan, Schwartz, & Rapoport, 1982). Villemin, Martin, and Khalid (1998) report on a solvent-free method under microwave irradiation for condensing 1,2,3,4-tetrahydroisoquinoline-1,3-dione and arylcarboxy-aldehydes, demonstrating an innovative approach in synthesizing these compounds (Villemin, Martin, & Khalid, 1998).

Crystal Structures and Conformation The crystal structures of various tetrahydroisoquinolinedione derivatives have been elucidated by Subbiah Pandi et al. (2002), revealing insights into their molecular conformations and intermolecular interactions. They found that the heterocyclic rings generally adopt planar conformations, and the packing in crystal structures is stabilized by C-H...O hydrogen bonds (Subbiah Pandi et al., 2002).

Potential Applications

Biological and Medicinal Applications While there is limited direct research on 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione specifically, related compounds have been explored for potential biological and medicinal applications. For instance, Hassanien, Abd El-Ghani, and Elbana (2022) synthesized novel compounds based on lawsone, showing potential antioxidant and antitumor activities, which could hint at similar properties in closely related chemical structures (Hassanien, Abd El-Ghani, & Elbana, 2022).

Catalysis and Chemical Reactions Anderson et al. (2017) investigated the transamination of a related compound, demonstrating its catalytic potential and implications in processes like laser tissue welding. This indicates a possibility for 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives in catalytic applications (Anderson et al., 2017).

特性

IUPAC Name |

(4E)-2-(3-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXRQCYRSYXSOF-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)

![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)